

YTR107: A Novel Radiosensitizer

Reprogramming the Tumor Microenvironment Through Nucleophosmin Inhibition

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Compound of Interest

Compound Name: YTR107

Cat. No.: B15584608

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YTR107 is a novel small molecule inhibitor of nucleophosmin (NPM1), a multifunctional protein frequently overexpressed in solid tumors. Initially identified as a potent radiosensitizer that enhances the efficacy of ionizing radiation by disrupting DNA damage repair in cancer cells, emerging evidence now points towards a broader and more profound impact of **YTR107** on the tumor microenvironment (TME). By targeting NPM1, **YTR107** not only directly compromises tumor cell survival but also has the potential to dismantle the immunosuppressive network within the TME, thereby unleashing a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the core mechanisms of **YTR107**, focusing on its dual role as a direct-acting radiosensitizer and an immunomodulatory agent. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development of this promising therapeutic agent.

Introduction: The Dual Challenge of Radioresistance and Immune Evasion

The efficacy of radiotherapy, a cornerstone of cancer treatment, is often limited by intrinsic or acquired radioresistance of tumor cells.^[1] Concurrently, the tumor microenvironment (TME)

presents a formidable barrier to effective cancer therapy, characterized by a complex interplay of cancer cells, stromal cells, and immune cells that collectively foster an immunosuppressive milieu.[2] Overcoming these intertwined challenges requires therapeutic strategies that can simultaneously enhance the direct cytotoxic effects of radiation on tumor cells and remodel the TME to favor anti-tumor immunity.

YTR107, a 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)trione, has been identified as a promising agent that addresses this dual challenge.[3] Its primary mechanism of action is the inhibition of nucleophosmin (NPM1), a chaperone protein that plays a pivotal role in DNA repair, ribosome biogenesis, and cell cycle control.[3][4] This guide delves into the multifaceted impact of **YTR107**, with a particular focus on its potential to modulate the TME.

Core Mechanism of Action: Inhibition of Nucleophosmin and Radiosensitization

YTR107 was discovered through a forward chemical genetics screen for compounds that could sensitize cancer cells to ionizing radiation.[3] Subsequent studies have elucidated its direct molecular target and mechanism of action.

YTR107 Directly Binds to and Inhibits Nucleophosmin (NPM1)

Affinity-based solid-phase resin capture followed by liquid chromatography/tandem mass spectrometry identified NPM1 as the direct binding target of **YTR107**. [3] **YTR107** has been shown to bind to the N-terminal oligomerization domain of NPM1, disrupting its pentameric structure, which is crucial for its function.[5][6]

Disruption of the DNA Damage Response

A key function of NPM1 is its involvement in the DNA damage response (DDR). Following DNA double-strand breaks (DSBs) induced by ionizing radiation, phosphorylated NPM1 (pT199-NPM1) is recruited to the sites of damage, where it co-localizes with γ H2AX, a marker of DSBs, and facilitates DNA repair.[3][4] **YTR107**, by inhibiting NPM1, prevents its shuttling to these DNA damage foci.[3][7] This disruption of the DDR leads to an accumulation of unrepaired DSBs, ultimately resulting in enhanced cancer cell death following radiation.[3][7]

Quantitative Data: YTR107-Mediated Radiosensitization and Tumor Growth Delay

The efficacy of **YTR107** as a radiosensitizer has been quantified in various cancer cell lines and in vivo models.

Table 1: Dose Modifying Factors (DMF) for YTR107 in Various Cancer Cell Lines

Cell Line	Cancer Type	YTR107 Concentration (μM)	Dose Modifying Factor (DMF) at 10% Survival
HT29	Colorectal Adenocarcinoma	25	>1.5
D54	Glioblastoma	25	>1.5
PANC1	Pancreatic Carcinoma	25	>1.5
MDA-MB-231	Breast Adenocarcinoma	25	>1.5
H460	Non-Small Cell Lung Cancer	25	>1.5

Data summarized from Sekhar et al.[\[3\]](#)

Table 2: In Vivo Efficacy of YTR107 in Combination with Radiation in an HT29 Xenograft Model

Treatment Group	Time to 4-Fold Increase in Tumor Volume (Days)
Untreated Control	5
YTR107 (10 mg/kg) alone	6
Radiation (3 Gy x 7) alone	7
YTR107 (10 mg/kg) + Radiation (3 Gy x 7)	32

Data summarized from Sekhar et al.[3]

Impact on the Tumor Microenvironment: A Paradigm Shift

While the direct radiosensitizing effects of **YTR107** are well-documented, recent discoveries regarding the role of NPM1 in tumor immunology suggest a novel and significant impact of **YTR107** on the TME.

NPM1 as a Key Regulator of Tumor Immune Evasion

A groundbreaking study has revealed that high levels of NPM1 expression in tumors correlate with poor patient survival and are associated with an immunosuppressive TME.[8][9]

Mechanistically, NPM1 has been shown to sequester the transcription factor Interferon Regulatory Factor 1 (IRF1).[8][9] This sequestration prevents IRF1 from binding to the promoters of *Nlrp5* and *Ciita*, master regulators of Major Histocompatibility Complex (MHC) class I and class II gene expression, respectively.[8][9] The resulting downregulation of MHC molecules on the surface of tumor cells impairs antigen presentation to T cells, leading to immune evasion.[8][9]

YTR107's Potential to Reverse Immune Suppression

By inhibiting NPM1, **YTR107** is hypothesized to release IRF1, leading to the upregulation of MHC class I and II molecules on tumor cells. This would enhance tumor antigen presentation and subsequent recognition and killing by CD8+ and CD4+ T cells. Furthermore, loss of NPM1 has been shown to lead to a more inflamed TME, characterized by increased infiltration of activated CD8+ T cells and a reduction in immunosuppressive myeloid cells.[8][10]

Induction of Immunogenic Cell Death (ICD)

The combination of **YTR107** and radiation, which leads to substantial DNA damage, is a potent trigger of immunogenic cell death (ICD).[11][12][13] ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), including:

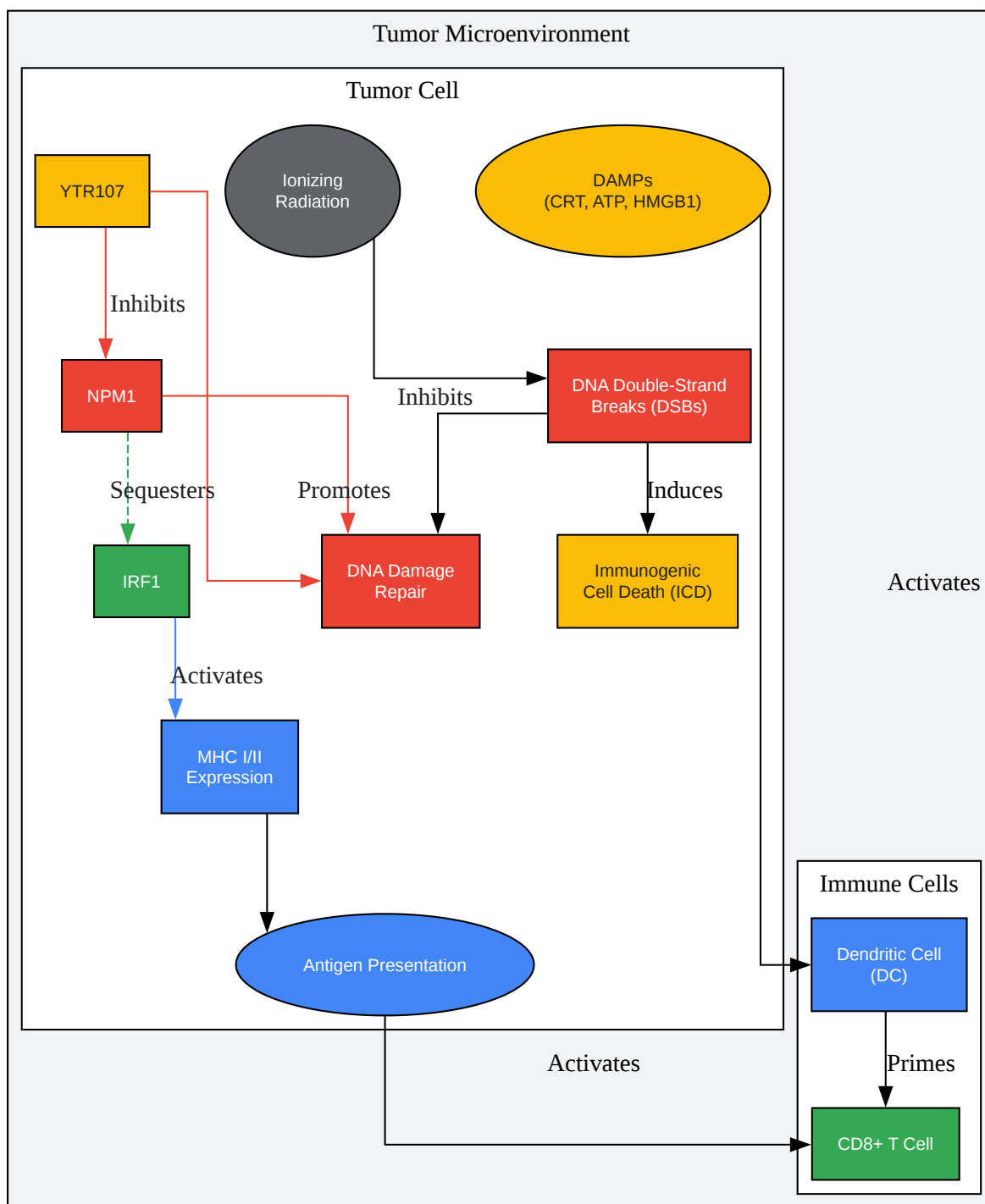
- Surface-exposed Calreticulin (CRT): An "eat-me" signal for dendritic cells (DCs).

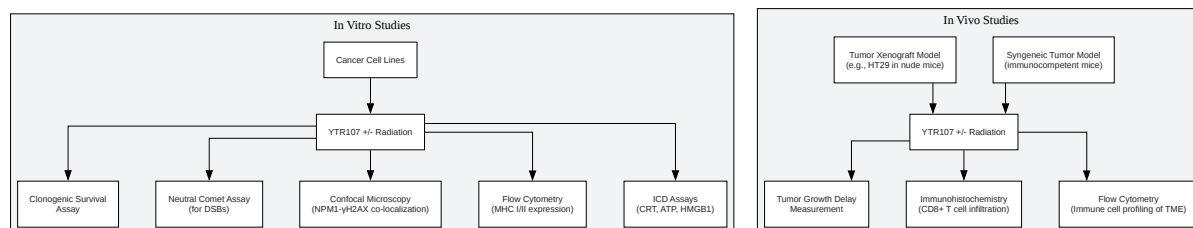
- Secreted Adenosine Triphosphate (ATP): A "find-me" signal that attracts antigen-presenting cells.
- Released High Mobility Group Box 1 (HMGB1): A pro-inflammatory cytokine that promotes DC maturation and T cell activation.

The release of these DAMPs can transform the TME from an immunosuppressive to an immunostimulatory state, fostering a robust and durable anti-tumor immune response.[\[12\]](#)[\[14\]](#)
[\[15\]](#)

Signaling Pathways and Experimental Workflows

Signaling Pathways





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